Imipramine

概要

説明

イミプラミンは、主にうつ病や特定の不安障害の治療に使用される三環系抗うつ薬です。 イミプラミンは、1950年代後半に発見され、医療目的で使用された最初の三環系抗うつ薬でした . イミプラミンは、セロトニンやノルエピネフリンなどの神経伝達物質の再取り込みを阻害することで、脳内におけるこれらの神経伝達物質のレベルを高めます .

2. 製法

合成経路と反応条件: イミプラミンは、ジベンザゼピンを様々な試薬と反応させる多段階プロセスにより合成することができます。 一般的な方法の1つは、塩基性条件下でジベンザゼピンを3-ジメチルアミノプロピルクロリドでアルキル化する方法です .

工業生産方法: イミプラミンの工業生産では、多くの場合、費用対効果が高く、スケーラブルな方法が用いられます。 例えば、イミプラミンパモエートは、イミプラミン塩基をパモ酸と2段階のプロセスで反応させることで調製することができます .

準備方法

Synthetic Routes and Reaction Conditions: Imipramine can be synthesized through a multi-step process involving the reaction of dibenzazepine with various reagents. One common method involves the alkylation of dibenzazepine with 3-dimethylaminopropyl chloride under basic conditions .

Industrial Production Methods: Industrial production of this compound often involves the use of cost-effective and scalable methods. For example, this compound pamoate can be prepared by reacting this compound base with pamoic acid in a two-step process .

化学反応の分析

反応の種類: イミプラミンは、以下を含む様々な化学反応を起こします。

酸化: イミプラミンは酸化されてデシプラミンを生成し、これは類似の薬理学的特性を持つ代謝産物です.

一般的な試薬と条件:

主要な生成物:

デシプラミン: 酸化によって生成されます.

様々な置換誘導体: 置換反応によって生成されます.

4. 科学研究への応用

イミプラミンは、幅広い科学研究に用いられています。

科学的研究の応用

Imipramine, the first tricyclic antidepressant (TCA), has a range of applications, including the treatment of depression and certain anxiety disorders . It was developed in the late 1950s by Ciba and has been studied for its efficacy in treating various conditions .

Medical Applications

Depression and Anxiety Disorders

this compound is primarily used to treat depression and certain anxiety disorders, including acute post-traumatic stress reactions . Clinical studies have demonstrated its effectiveness, even in severe cases of depression . It has shown similar efficacy to monoamine oxidase inhibitors (MAOIs) like moclobemide in treating depression .

A study comparing this compound to a placebo in outpatients with DSM-III dysthymic disorder found that 45% of the this compound-treated patients showed markedly favorable responses compared to 12% of the placebo-treated patients . this compound also showed a significant advantage in measures of depressive symptoms, global severity of illness, and self-rated social and vocational function .

Other Psychiatric Uses

Besides depression, this compound has additional indications for treating panic attacks, chronic pain, and Kleine-Levin syndrome .

Pediatric Uses

this compound is relatively frequently used in pediatric patients to treat pavor nocturnus (night terrors) and nocturnal enuresis (bed-wetting) . It can shorten the time of the delta wave stage of sleep, where wetting occurs . However, caution is advised when prescribing this compound to children and adolescents due to potential side effects .

Veterinary Medicine

In veterinary medicine, this compound is used with xylazine to induce pharmacologic ejaculation in stallions . It is also used for separation anxiety in dogs and cats .

Cognitive Improvement After Brain Injury

this compound treatment has been shown to contribute to cognitive improvement after traumatic brain injury (TBI), possibly by enhancing hippocampal neurogenesis . Studies using a controlled cortical impact (CCI) mouse model of TBI showed that mice treated with this compound had significantly improved cognitive function compared to those treated with saline .

Scientific Research Applications

Antitumor Role

this compound has demonstrated antimigratory and anti-invasive effects in colorectal cancer cells . It acts as a fascin1 inhibitor, which affects the actin cytoskeleton . In vivo studies using a zebrafish invasion model showed that this compound's anti-invasive and antimetastatic activities are dose-dependent and associated with both constitutive and induced fascin1 expression .

In silico screening identified this compound as a plausible ligand for fascin1, with in vitro experiments validating its binding and a dissociation constant of 390 μM . this compound interferes with fascin1 in bundling F-actin polymers, leading to the disorganization of actin filament bundles .

Pharmacological Studies

Pharmacological studies have explored various properties of this compound, including its antidepressant effects . Research has also focused on its effects on neurogenesis, neural remodeling, and synaptic plasticity in the hippocampus .

作用機序

イミプラミンは、セロトニンとノルエピネフリンの再取り込みを阻害し、脳内におけるこれらの神経伝達物質のレベルを高めます . イミプラミンは、ナトリウム依存性セロトニントランスポーターとナトリウム依存性ノルエピネフリンントランスポーターに結合し、ニューロンによるこれらの神経伝達物質の再取り込みを減少させます . さらに、イミプラミンは、ヒスタミンH1受容体などの他の受容体に作用し、鎮静効果に寄与しています .

類似の化合物:

アミトリプチリン: 作用機序が類似していますが、副作用のプロファイルが異なる、別の三環系抗うつ薬です.

クロミプラミン: セロトニンの再取り込み阻害に対してより高い親和性を持つ三環系抗うつ薬です.

ノルトリプチリン: 薬物動態のプロファイルが異なる、第二アミン三環系抗うつ薬です.

イミプラミンの独自性: イミプラミンは、最初に発見された三環系抗うつ薬であり、このクラスの典型的な化合物であり続けています。 イミプラミンは、うつ病や不安障害の治療に確立された有効性を持ち、パニック障害の「ゴールドスタンダード」と考えられています .

類似化合物との比較

Amitriptyline: Another tricyclic antidepressant with similar mechanisms of action but different side effect profiles.

Clomipramine: A tricyclic antidepressant with a higher affinity for serotonin reuptake inhibition.

Nortriptyline: A secondary amine tricyclic antidepressant with a different pharmacokinetic profile.

Uniqueness of Imipramine: this compound was the first tricyclic antidepressant to be discovered and remains a prototypical compound in this class. It has a well-established efficacy in treating depression and anxiety disorders and is considered the “gold standard” for panic disorder .

生物活性

Imipramine, a tricyclic antidepressant (TCA), is primarily known for its efficacy in treating major depressive disorder and certain anxiety disorders. However, recent studies have expanded our understanding of its biological activity, revealing additional therapeutic potentials and mechanisms of action.

This compound's primary mechanism involves the inhibition of the reuptake of neurotransmitters such as serotonin and norepinephrine, which increases their availability in the synaptic cleft. This action is crucial for its antidepressant effects. Additionally, this compound has been shown to interact with various receptors, including:

- Serotonin Receptors : this compound affects multiple serotonin receptor subtypes, notably 5-HT2 and 5-HT3 receptors, which play roles in mood regulation.

- Adrenergic Receptors : It exhibits antagonistic properties on alpha-adrenergic receptors, contributing to its side effects such as sedation and orthostatic hypotension.

- Histamine Receptors : The drug's antihistaminic effects can lead to sedation and weight gain.

Antitumor Activity

Recent research has highlighted this compound's potential as an antitumoral agent . A study demonstrated that this compound acts as a Fascin1 inhibitor , exhibiting antimigratory and anti-invasive effects in colorectal cancer cells. This was confirmed through in vitro assays and in vivo models using zebrafish, showing that this compound's anti-invasive activities are dose-dependent. The study suggests that this compound could serve as a foundation for targeted therapies against tumors overexpressing Fascin1 .

Neurochemical Effects

Chronic administration of this compound has been linked to significant neurochemical changes. For instance, studies show a decrease in acetylcholinesterase (AChE) activity in the hippocampus and striatum after prolonged treatment. This reduction may enhance cholinergic neurotransmission, which is often impaired in depression . Furthermore, this compound has been shown to diminish stress-induced inflammation by down-regulating pro-inflammatory cytokines such as TNF-α and IL-6 .

Clinical Efficacy

This compound's clinical efficacy has been well-documented through various studies. A notable double-blind switch study indicated that over 50% of patients who were non-responsive to initial treatments benefited from switching to this compound or sertraline. The results highlighted significant improvements in depressive symptoms measured by standardized scales .

Case Studies

Several case studies have reported diverse outcomes associated with this compound treatment:

- Case of Hyperpigmentation : A review identified 19 cases of this compound-induced hyperpigmentation across multiple publications, indicating a rare but notable side effect .

- Chronic Depression : In patients with chronic major depression who switched to this compound after failing other treatments, there was a marked improvement in depressive symptoms despite some experiencing intolerable side effects leading to treatment discontinuation .

Summary of Findings

The table below summarizes key findings related to the biological activity of this compound:

| Aspect | Findings |

|---|---|

| Primary Action | Inhibition of serotonin and norepinephrine reuptake |

| Receptor Interactions | Antagonism at 5-HT2, 5-HT3, alpha-adrenergic, and histamine receptors |

| Antitumor Activity | Inhibits Fascin1; anti-invasive effects in colorectal cancer models |

| Neurochemical Effects | Decreased AChE activity; enhanced cholinergic neurotransmission |

| Inflammation Modulation | Reduces pro-inflammatory cytokines (TNF-α, IL-6) |

| Clinical Efficacy | Significant response rates in chronic depression; effective switch therapy |

特性

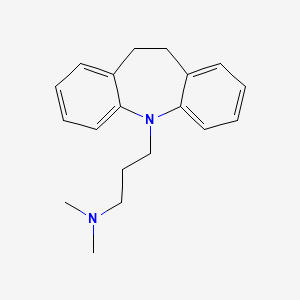

IUPAC Name |

3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N,N-dimethylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2/c1-20(2)14-7-15-21-18-10-5-3-8-16(18)12-13-17-9-4-6-11-19(17)21/h3-6,8-11H,7,12-15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCGWQEUPMDMJNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCN1C2=CC=CC=C2CCC3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

113-52-0 (mono-hydrochloride) | |

| Record name | Imipramine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050497 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1043881 | |

| Record name | Imipramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1043881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Imipramine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001848 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

160 °C @ 0.1 MM HG | |

| Record name | Imipramine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00458 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | IMIPRAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3100 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

CRYSTALS FROM ACETONE; FREELY SOL IN WATER, LESS SOL IN ALCOHOL, SPARINGLY SOL IN ACETONE /HYDROCHLORIDE/, In water, 18.2 mg/l @ 24 °C., 18.2 mg/L at 24 °C | |

| Record name | Imipramine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00458 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | IMIPRAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3100 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Imipramine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001848 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Imipramine works by inhibiting the neuronal reuptake of the neurotransmitters norepinephrine and serotonin. It binds the sodium-dependent serotonin transporter and sodium-dependent norepinephrine transporter reducing the reuptake of norepinephrine and serotonin by neurons. Depression has been linked to a lack of stimulation of the post-synaptic neuron by norepinephrine and serotonin. Slowing the reuptake of these neurotransmitters increases their concentration in the synaptic cleft, producing knock-on effects in protein kinase signalling which is thought to contribute to changes in neurotransmission and brain physiology which relieves symptoms of depression., MANNER IN WHICH IMIPRAMINE RELIEVES...DEPRESSION IS NOT CLEAR. ITS EFFECT HAS BEEN DESCRIBED AS DULLING OF DEPRESSIVE IDEATION... HOWEVER, REPORTS OF MANIC EXCITEMENT AS WELL AS EUPHORIA & INSOMNIA INDICATE THAT IMIPRAMINE DOES HAVE STIMULANT ACTION UNDER CERTAIN CIRCUMSTANCES., TRICYCLIC ANTIDEPRESSANTS HAVE THREE PRIMARY PHARMACOLOGIC ACTIONS, INCLUDING ANTICHOLINERGIC EFFECTS, REUPTAKE BLOCKADE OF CATECHOLAMINES AT THE ADRENERGIC NEURONAL SITE AND QUINIDINE-LIKE EFFECTS ON THE CARDIAC TISSUE. /TRICYCLIC ANTIDEPRESSANTS/ | |

| Record name | Imipramine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00458 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | IMIPRAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3100 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White to off-white /hydrochloride/ | |

CAS No. |

50-49-7 | |

| Record name | Imipramine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50-49-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Imipramine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050497 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Imipramine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00458 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | imipramine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169866 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Imipramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1043881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Imipramine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.039 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IMIPRAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OGG85SX4E4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | IMIPRAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3100 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Imipramine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001848 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

174-175, 174.5 °C | |

| Record name | Imipramine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00458 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Imipramine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001848 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Imipramine?

A1: this compound primarily acts by inhibiting the reuptake of both serotonin and norepinephrine in the synaptic cleft. This leads to increased concentrations of these neurotransmitters in the brain, contributing to its antidepressant effects. [, , ]

Q2: How does chronic this compound administration affect beta-adrenoceptor sensitivity?

A3: Studies in rats indicate that chronic this compound treatment leads to down-regulation of beta-adrenoceptors, specifically through a mechanism distinct from that induced by electroconvulsive treatment. This down-regulation appears unrelated to a direct effect on adenylate cyclase and may involve protein kinase C. []

Q3: Does this compound impact alpha-adrenoceptor sensitivity?

A4: Research in rats has shown that chronic this compound treatment increases the sensitivity of alpha 1-adrenoceptors while decreasing the sensitivity of alpha 2-adrenoceptors in mediating cardiovascular responses. []

Q4: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C19H24N2, and its molecular weight is 280.41 g/mol. []

Q5: Are there specific material compatibilities to consider when formulating this compound?

A6: While the provided research doesn't delve into specific material compatibilities, it does highlight the importance of considering factors like pH and excipient choice when developing formulations to ensure stability and efficacy. []

Q6: How is this compound metabolized in the body?

A7: this compound undergoes significant first-pass metabolism in the liver, primarily by the cytochrome P450 enzyme system. A key metabolic pathway involves N-demethylation, leading to the formation of its active metabolite, Desipramine. [, ]

Q7: Are there species differences in the metabolism of this compound?

A8: Yes, significant species differences exist in the metabolism of both this compound and Desipramine. For instance, rats rapidly convert this compound to Desipramine, which is then slowly metabolized. In contrast, rabbits and mice metabolize both compounds rapidly. Understanding these species differences is crucial for interpreting preclinical data. []

Q8: How do other drugs influence this compound metabolism?

A9: Concurrent administration of certain drugs can influence this compound metabolism. For example, Fluphenazine has been shown to compete with tricyclic metabolism, potentially altering this compound and Desipramine plasma concentrations. []

Q9: Does norethindrone affect this compound metabolism?

A10: Research indicates that pretreating mice with the progestin norethindrone leads to a decrease in this compound hydroxylation and an increase in its demethylation. This suggests a complex interaction that is not solely dependent on cytochrome P450 induction. []

Q10: What in vitro models have been used to study this compound's effects on neuronal activity?

A11: Researchers have utilized various in vitro models, including cultured astrocytes and isolated guinea pig right atrial preparations, to investigate this compound's influence on neuronal activity, receptor sensitivity, and autonomic control of heart rate. [, ]

Q11: What animal models have been employed to study this compound's antidepressant effects?

A12: The Flinders Sensitive and Resistant Lines (FSL/FRL) rat strain, a genetic animal model of depression, has been used to demonstrate this compound's ability to increase hippocampal synapse and neuron numbers, correlating with improved behavioral outcomes in the forced swim test. []

Q12: Has this compound been studied in combination with other drugs for treating depression?

A13: Yes, this compound has been investigated in combination with other medications, such as Diazepam. While the combination may not significantly impact this compound metabolism, it has been shown to potentially enhance the activity of drug-metabolizing enzymes in rats. []

Q13: What have studies revealed about this compound's effect on brain-derived neurotrophic factor (BDNF)?

A14: Research suggests that this compound can induce BDNF mRNA expression in cultured rat brain astrocytes. This effect appears to be mediated through cAMP response element binding protein (CREB) activation via protein kinase A and/or ERK pathways. []

Q14: What are some known cardiovascular effects of this compound?

A15: While not a primary focus of this Q&A, it's important to note that this compound can have cardiovascular effects, primarily related to its anticholinergic properties. These can include tachycardia, orthostatic hypotension, and in rare cases, cardiac conduction abnormalities. [, ]

Q15: What analytical methods are commonly employed to measure this compound and its metabolites in biological samples?

A16: High-performance liquid chromatography (HPLC) is a widely used technique for quantifying this compound and its metabolites in plasma. Different detection methods, including UV absorption and electrochemical detection (EC), have been coupled with HPLC for sensitive and specific measurements. [, ]

Q16: What factors are crucial for accurate this compound quantification in biological samples?

A17: Proper sample preparation, including effective protein precipitation using agents like acetonitrile and potassium phosphate solutions, is crucial for accurate this compound quantification by HPLC. Method validation, including assessment of linearity, accuracy, precision, and specificity, is essential for ensuring reliable results. []

Q17: What resources are valuable for researchers studying this compound?

A18: Access to research databases like Semantic Scholar, PubMed, and clinical trial registries is crucial for staying updated on the latest research. Animal models like the FSL/FRL rats and validated analytical techniques like HPLC are vital for preclinical and clinical research. [, ]

Q18: What is the historical context of this compound in the field of antidepressants?

A19: this compound was one of the first tricyclic antidepressants developed and played a crucial role in revolutionizing the treatment of depression. Its discovery marked a significant milestone in psychopharmacology, leading to the development of numerous other antidepressant medications. [, ]

Q19: How has this compound research fostered cross-disciplinary collaborations?

A20: The study of this compound has encouraged collaboration between various disciplines, including pharmacology, neuroscience, psychiatry, and analytical chemistry. These collaborations have advanced our understanding of this compound's mechanisms of action, clinical effects, and analytical techniques for its measurement. [, , , , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。